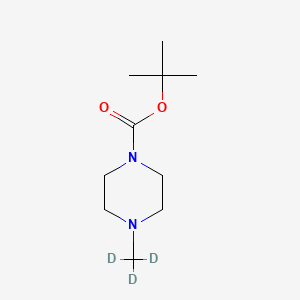
m-Fluoro Prasugrel-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
M-Fluoro Prasugrel-d4 Hydrochloride is a compound with the molecular formula C20H17D4ClFNO3S and a molecular weight of 413.93 . It is used in the field of organic chemistry and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of m-Fluoro Prasugrel-d4 Hydrochloride is complex, with a molecular formula of C20H21ClFNO3S . It is a stable isotope and is related to the parent API Prasugrel .Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of m-Fluoro Prasugrel-d4 Hydrochloride involves the substitution of hydrogen with deuterium at specific positions of the precursor molecule. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Prasugrel Hydrochloride", "m-Fluoroaniline", "Deuterium oxide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Dichloromethane" ], "Reaction": [ "Step 1: Dissolve Prasugrel Hydrochloride in deuterium oxide and add sodium borohydride. Stir the mixture for several hours at room temperature to reduce the carbonyl group to an alcohol.", "Step 2: Add m-Fluoroaniline to the reaction mixture and stir for several hours at room temperature to allow for nucleophilic substitution.", "Step 3: Acidify the reaction mixture with hydrochloric acid to protonate the amine group and precipitate the product.", "Step 4: Collect the product by filtration and wash with water.", "Step 5: Dissolve the product in sodium hydroxide solution and extract with ethyl acetate.", "Step 6: Dry the organic layer with sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 7: Purify the crude product by column chromatography using a mixture of methanol and dichloromethane as the eluent.", "Step 8: Collect the purified product and convert to the hydrochloride salt by treatment with hydrochloric acid in methanol." ] } | |
CAS-Nummer |
1794828-80-0 |
Produktname |
m-Fluoro Prasugrel-d4 Hydrochloride |
Molekularformel |
C20H21ClFNO3S |
Molekulargewicht |
413.925 |
IUPAC-Name |
[5-[2-cyclopropyl-2-oxo-1-(2,3,4,6-tetradeuterio-5-fluorophenyl)ethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;hydrochloride |
InChI |
InChI=1S/C20H20FNO3S.ClH/c1-12(23)25-18-10-15-11-22(8-7-17(15)26-18)19(20(24)13-5-6-13)14-3-2-4-16(21)9-14;/h2-4,9-10,13,19H,5-8,11H2,1H3;1H/i2D,3D,4D,9D; |
InChI-Schlüssel |
JMTYHLAGGLCFFP-XJKLIFGDSA-N |
SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC(=CC=C3)F)C(=O)C4CC4.Cl |
Synonyme |
2-[1-[2-Cyclopropyl-1-(3-fluorophenyl-d4)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic Acid Hydrochloride; m-Fluoroprasugrel-d4 Hydrochloride; 2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl-d4)ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(6-Chloro-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-benzonitrile-d3](/img/structure/B588113.png)

![3-Nitrobicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B588117.png)
![6-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B588119.png)



![2H,4H-4,7-Epoxy[1,3]dioxolo[4,5-c]azepine](/img/structure/B588125.png)